molecular formula C21H22O7 B12443384 2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate

2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate

Cat. No.: B12443384
M. Wt: 386.4 g/mol
InChI Key: UGPGHYBHAGRUHW-UHFFFAOYSA-N
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Description

2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a furochromene core with various functional groups attached. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate typically involves multiple steps. One common method includes the following steps:

    Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetyloxy group: This step involves the acetylation of the hydroxyl group present on the furochromene core using acetic anhydride in the presence of a catalyst such as pyridine.

    Attachment of the propan-2-yl group: This can be done through an alkylation reaction using an appropriate alkyl halide.

    Esterification with 2-methylbut-2-enoic acid: The final step involves the esterification of the intermediate compound with 2-methylbut-2-enoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acetyloxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways that regulate inflammation, apoptosis, or cell proliferation.

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate: Similar structure but with an acetate group instead of the acetyloxy group.

    2-(9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h]chromen-8-yl)-2-propanyl β-D-glucopyranoside: Contains a glucopyranoside group instead of the acetyloxy group.

    2-(9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h]chromen-8-yl)-2-propanyl 3-methyl-2-butenoate: Similar structure but with a hydroxy group instead of the acetyloxy group.

Uniqueness

The uniqueness of 2-(9-Acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the acetyloxy group and the 2-methylbut-2-enoate ester makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

2-(9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 2-methylbut-2-enoate

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)28-21(4,5)19-18(25-12(3)22)16-14(26-19)9-7-13-8-10-15(23)27-17(13)16/h6-10,18-19H,1-5H3

InChI Key

UGPGHYBHAGRUHW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C

Origin of Product

United States

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